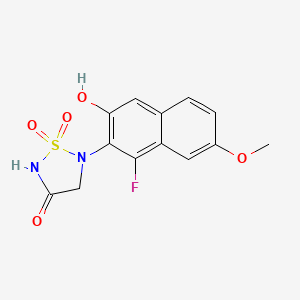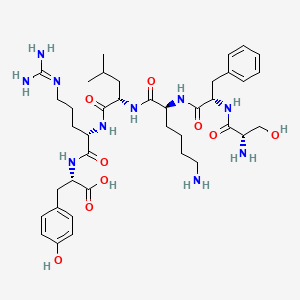
Hexapeptide-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexapeptide-33 is a biologically active peptide composed of six amino acids: arginine, leucine, lysine, phenylalanine, serine, and tyrosine . It is known for its ability to stimulate blood vessel formation and is widely used in anti-aging products due to its skin whitening, wrinkle-smoothing, and wound-repair properties . This compound targets G-Protein-Coupled-Receptors (GPCR) that are distributed throughout human body cells .
Preparation Methods
Hexapeptide-33 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The alpha-amino protecting group is removed, and the next amino acid is coupled using condensing agents such as DIC/HOBt . This process is repeated until the desired peptide sequence is obtained. Industrial production methods may involve micro-flow technology to control reaction time and temperature precisely, ensuring high yields and scalability .
Chemical Reactions Analysis
Hexapeptide-33 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylalanine and tyrosine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur at the disulfide bonds if present, leading to the formation of reduced peptides.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modified peptides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
Hexapeptide-33 has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification, providing insights into peptide chemistry and structure-activity relationships.
Mechanism of Action
Hexapeptide-33 exerts its effects by targeting G-Protein-Coupled-Receptors (GPCR) in human body cells . These receptors play a crucial role in cellular signaling and regulation. By binding to GPCRs, this compound stimulates cellular processes such as collagen synthesis, cell migration, and melanin inhibition . This leads to improved skin health, including enhanced wound healing, reduced wrinkles, and skin whitening .
Comparison with Similar Compounds
Hexapeptide-33 can be compared with other similar peptides used in cosmetics and skin care:
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it stimulates collagen production and improves skin elasticity.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory properties.
Palmitoyl Hexapeptide-12: Stimulates collagen and elastin production, improving skin firmness and elasticity. This compound is unique due to its specific targeting of GPCRs and its triple beneficial effects of whitening, wrinkle-smoothing, and wound-repair.
Properties
Molecular Formula |
C39H60N10O9 |
|---|---|
Molecular Weight |
813.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H60N10O9/c1-23(2)19-30(36(55)46-29(12-8-18-44-39(42)43)35(54)49-32(38(57)58)21-25-13-15-26(51)16-14-25)48-34(53)28(11-6-7-17-40)45-37(56)31(47-33(52)27(41)22-50)20-24-9-4-3-5-10-24/h3-5,9-10,13-16,23,27-32,50-51H,6-8,11-12,17-22,40-41H2,1-2H3,(H,45,56)(H,46,55)(H,47,52)(H,48,53)(H,49,54)(H,57,58)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
KMHVZJAZIOYFIB-JNRWAQIZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


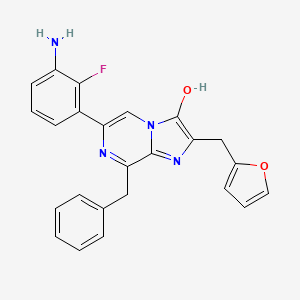
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
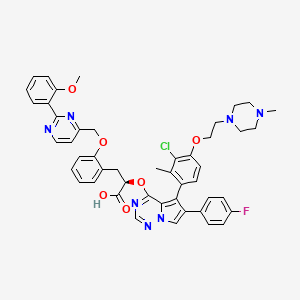
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
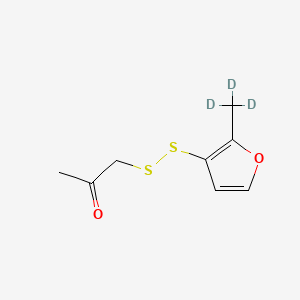
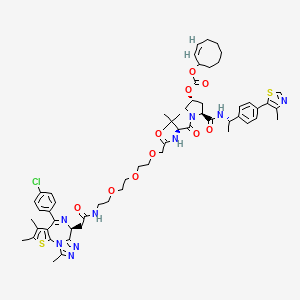
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)

![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
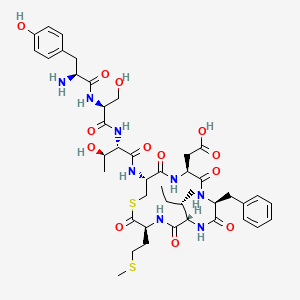
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

